Agrostophyllinone
Description
Agrostophyllinone is a triterpenoid compound primarily isolated from orchids of the genus Agrostophyllum, notably Agrostophyllum brevipes and Agrostophyllum callosum . Its molecular formula is C₃₁H₅₀O, with a molecular weight of 438.74 g/mol . Structurally, it belongs to the lanostane-type triterpenoids, characterized by a 24-methylene group and a ketone at the C-3 position . This compound has been identified in multiple botanical sources, including the stem bark of Citrus × paradisi (Rutaceae), where it coexists with limonoids and other secondary metabolites .
Properties
Molecular Formula |
C31H50O |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H50O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h15,20,22-23,25-26H,3,10-14,16-19H2,1-2,4-9H3/t22-,23-,25-,26+,29-,30-,31+/m1/s1 |
InChI Key |
CMUZBFSAENLNRV-NBNXUQIRSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Synonyms |
24-methylenelanosta-9(11)-en-3-one agrostophyllinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Agrostophyllinone shares structural and functional similarities with other triterpenoids and phytochemicals. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Structural Differentiation
- This compound vs. Agrostophyllinol: The key distinction lies in the functional group at C-3 (ketone in this compound vs. hydroxyl in Agrostophyllinol). This difference impacts solubility and bioactivity, with the ketone group enhancing this compound’s cytotoxicity .
- This compound vs. Limonin: Limonin, a limonoid, lacks the lanostane backbone and instead features a furanolactone ring. This structural divergence correlates with Limonin’s broader anti-inflammatory effects compared to this compound’s niche cytotoxic profile .
Pharmacological Contrasts
- Cytotoxicity: this compound and Citracridone II show comparable cytotoxicity (IC₅₀ ~33 μM), but this compound’s mechanism involves mitochondrial apoptosis, whereas Citracridone II intercalates DNA .
- Antimicrobial Spectrum: this compound exhibits broader antimicrobial activity than Isoagrostophyllol, likely due to its ketone group enhancing membrane permeability in pathogens .
Key Research Findings
Table 2: Pharmacological Data for this compound and Analogues
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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